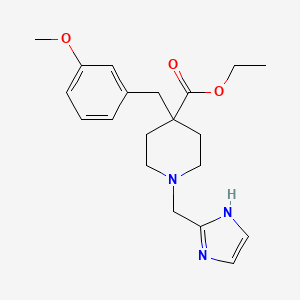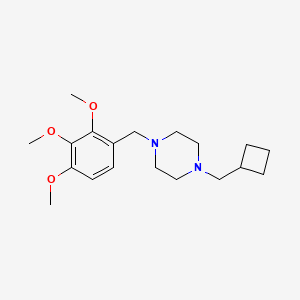![molecular formula C11H7F2N3O3 B5116544 5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5116544.png)
5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DAPY, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DAPY has been extensively studied for its antiviral properties, specifically as a potent inhibitor of the reverse transcriptase enzyme of the human immunodeficiency virus (HIV).
作用機序
5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione works by inhibiting the reverse transcriptase enzyme of HIV, which is responsible for converting the viral RNA into DNA. By inhibiting this process, this compound prevents the virus from replicating and spreading throughout the body. In addition to its antiviral properties, this compound has also been shown to induce apoptosis in cancer cells, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
Studies have shown that this compound has a high degree of selectivity for the reverse transcriptase enzyme of HIV, with minimal effects on other cellular processes. This compound has also been shown to have low toxicity, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using 5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high degree of selectivity for the reverse transcriptase enzyme of HIV. This allows for more precise targeting of the virus, while minimizing the potential for off-target effects. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of more potent and selective inhibitors of the reverse transcriptase enzyme of HIV, with the goal of improving treatment options for HIV patients. Another potential direction is the exploration of this compound as an anticancer agent, with further studies needed to fully understand its mechanism of action and potential therapeutic applications.
In conclusion, this compound is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential as a therapeutic agent. Its antiviral properties, specifically as a potent inhibitor of the reverse transcriptase enzyme of HIV, make it a promising candidate for further development as a treatment option for HIV patients. Additionally, its potential as an anticancer agent warrants further investigation, with studies needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 3,5-difluoroaniline with ethyl acetoacetate in the presence of a catalyst such as piperidine. The resulting product is then treated with hydrochloric acid to yield this compound in high yield and purity.
科学的研究の応用
5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its antiviral properties, specifically as a potent inhibitor of the reverse transcriptase enzyme of the human immunodeficiency virus (HIV). In addition to its antiviral properties, this compound has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
5-[(3,5-difluorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N3O3/c12-5-1-6(13)3-7(2-5)14-4-8-9(17)15-11(19)16-10(8)18/h1-4H,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCPJUIELODEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)N=CC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202893 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5116467.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5116478.png)
![1-acetyl-17-(2-methoxy-4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5116483.png)
![8-[3-(2,3-dichlorophenoxy)propoxy]quinoline](/img/structure/B5116486.png)
![N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide](/img/structure/B5116508.png)
![(2-furylmethyl)({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)2-propyn-1-ylamine](/img/structure/B5116513.png)


![N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine](/img/structure/B5116539.png)
![N-[1-(3-bromophenyl)propyl]acetamide](/img/structure/B5116552.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5116559.png)

![N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine](/img/structure/B5116576.png)

